3-Methylnonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylnonadecane is a branched alkane hydrocarbon with the molecular formula C20H42. It is a derivative of nonadecane, where a methyl group is attached to the third carbon atom in the chain. This compound is known for its presence in various natural sources and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylnonadecane can be synthesized through several methods, including:
Alkylation of Nonadecane:
Hydroformylation: This process involves the reaction of olefins with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form aldehydes, which can then be hydrogenated to form the desired alkane.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methylnonadecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This process involves the removal of oxygen or the addition of hydrogen, leading to the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methylnonadecane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: The compound is studied for its role in the biosynthesis of natural products and its presence in various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.
Industry: It is used in the formulation of lubricants, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methylnonadecane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the lipid bilayers of cell membranes, altering their fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
Nonadecane: A straight-chain alkane with the formula C19H40.
2-Methylnonadecane: A branched alkane with a methyl group attached to the second carbon atom.
4-Methylnonadecane: A branched alkane with a methyl group attached to the fourth carbon atom.
Uniqueness
3-Methylnonadecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to its straight-chain and differently branched counterparts.
Properties
IUPAC Name |
3-methylnonadecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(3)5-2/h20H,4-19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRRMADCQLTNBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982703 |
Source
|
Record name | 3-Methylnonadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6418-45-7 |
Source
|
Record name | Nonadecane, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylnonadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70982703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.